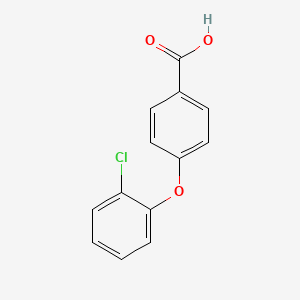

4-(2-chlorophenoxy)benzoic Acid

Description

Contextualization within Phenoxy Carboxylic Acids Research Landscape

Phenoxy carboxylic acids, a class of organic compounds, are derivatives of carboxylic acids where a phenoxy group replaces the hydroxyl group. ontosight.ai They have been a subject of extensive research since the 1940s, primarily for their role as synthetic auxins and growth regulators in controlling broadleaf weeds. encyclopedia.pub This class of compounds is characterized by high water solubility and low absorption in soil, making them mobile in aquatic environments. researchgate.net

The research into phenoxy carboxylic acids is broad, with a significant focus on their synthesis, chemical properties, and biological activities. ontosight.aiencyclopedia.pub These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. chemimpex.comjocpr.com Their derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Significance of 4-(2-Chlorophenoxy)benzoic Acid in Contemporary Chemical and Biological Sciences

This compound stands out in the scientific community for its versatile applications. It is a key intermediate in the synthesis of various organic molecules, contributing to the development of new pharmaceuticals and agrochemicals. chemimpex.com The presence of the chlorophenoxy group in its structure makes it particularly effective as a targeted herbicide. chemimpex.com

Recent studies have highlighted the potential of its derivatives in drug development. For instance, a derivative, 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of TMEM206, a protein associated with acid-induced cell death. nih.gov This discovery opens up new avenues for research into the therapeutic applications of this compound derivatives.

Scope and Emerging Research Trajectories for this compound Investigations

The future of research on this compound and its derivatives appears promising. Current investigations are focused on exploring its full potential in medicinal chemistry, particularly in the development of novel therapeutic agents. chemimpex.comnih.gov The ability of its derivatives to inhibit specific proteins like TMEM206 suggests that they could be used to target various health conditions. nih.gov

Furthermore, there is a growing interest in the synthesis of new derivatives with enhanced biological activities. Researchers are experimenting with different chemical modifications to improve their efficacy and explore new applications. researchgate.netnih.gov The study of its crystal structure and how it influences its chemical and biological properties is another active area of research. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Research Area |

| This compound | C13H9ClO3 | 248.66 | 613656-16-9 | Pharmaceutical intermediate, Herbicide chemimpex.comepa.govnih.gov |

| 4-Chlorobenzoic acid | C7H5ClO2 | 156.57 | 74-11-3 | Chemical synthesis nist.gov |

| 4-(Chloromethyl)benzoic acid | C8H7ClO2 | 170.59 | 1642-81-5 | Chemical synthesis sigmaaldrich.com |

| 4-((2-Chlorophenoxy)methyl)benzoic acid | C14H11ClO3 | 262.69 | 149288-38-0 | Organic building block bldpharm.com |

| 2-(4-chlorophenoxymethyl)-benzoic acid | C14H11ClO3 | 262.69 | Not Available | Antimicrobial activity researchgate.net |

| 4-Phenoxybenzoic acid | C13H10O3 | 214.22 | 2215-77-2 | Pharmaceutical intermediate chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCATMWWLOULMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390617 | |

| Record name | 4-(2-chlorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-16-9 | |

| Record name | 4-(2-chlorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4 2 Chlorophenoxy Benzoic Acid Derivatives

Rational Design Principles for Modulating Biological Activity through Structural Variation

The rational design of derivatives of 4-(2-chlorophenoxy)benzoic acid involves strategic structural modifications to enhance their biological efficacy. A key principle in this process is the strategic placement of functional groups to optimize interactions with biological targets. For instance, in the design of disubstituted benzoic acids, molecular modeling is employed to position functional groups in a way that facilitates interactions with polar amino acid residues near the mutation site in diseases like sickle cell anemia. iomcworld.com

One successful application of rational design is the development of 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), which was identified through ligand-based virtual screening as a specific inhibitor of the TRPM4 ion channel. nih.gov This demonstrates the power of using known inhibitors as templates to discover new, more specific compounds. The design process often starts with a core scaffold, such as a 2,5-substituted benzoic acid, and builds upon it by adding substituents that are known to interact with the target protein. nih.gov For example, a carboxyl group might be introduced to form a strong hydrogen bond with a specific arginine residue in the target protein. nih.gov

The importance of specific substituents is highlighted in SAR studies of 2,5-substituted benzoic acid-based inhibitors. The removal of a phenethylthio substituent, for instance, can lead to a significant decrease in binding affinity to target proteins, underscoring the substantial contribution of this group to the molecule's potency. nih.gov Similarly, the nature and length of linkers, such as an ethylthio linker, are crucial. Altering the flexibility of this linker by introducing an amide group or extending the carbon chain can result in a considerable loss of binding affinity. nih.gov

The type of substituent also plays a critical role. In the context of 4-aminoquinoline (B48711) antimalarial drugs, an electron-withdrawing group at the seventh position, such as chlorine, is essential for high potency. youtube.com Furthermore, a dialkylaminoalkyl side chain at the fourth position is crucial for the antimalarial activity of compounds like chloroquine. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is instrumental in predicting the activity of new derivatives and optimizing lead compounds.

QSAR models are developed by correlating various molecular descriptors with biological activity. These descriptors can be categorized into several types, including:

Lipophilic parameters: The n-octanol/water partition coefficient (log K(ow)) is a key descriptor representing the hydrophobicity of a molecule. nih.gov

Electronic parameters: The Hammett constant (σ) and the acid dissociation constant (pKa) are used to quantify the electronic effects of substituents. nih.gov

Steric parameters: Descriptors like the order valence molecular connectivity index (1χv) and the perimeter of the efficacious section (σDg) describe the size and shape of the molecule. nih.gov

In a study on the toxicity of chlorophenols, regression analysis revealed that log K(ow) and σDg were the most significant predictors of toxicity. nih.gov This indicates that both the hydrophobicity and the steric profile of the chlorophenol derivatives are critical determinants of their biological effect.

Different QSAR methodologies can be employed, ranging from 2D-QSAR, which correlates physicochemical properties with bioactivity, to more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). dergipark.org.tr These 3D approaches consider the three-dimensional properties of molecules and their interaction energies with a target. dergipark.org.tr

For example, a CoMFA model for chlorophenol cytotoxicity showed a strong correlation, with the electrostatic field contributing more to the biological activity than the steric field. nih.gov A CoMSIA model for the same set of compounds incorporated electrostatic, hydrophobic, and steric fields, with their relative contributions being 0.767, 0.225, and 0.008, respectively. nih.gov These models not only predict activity but also provide visual representations of the regions around the molecule where modifications are likely to enhance or diminish activity.

QSAR studies have also been successfully applied to other benzoic acid derivatives. For instance, the antimicrobial activity of 2-chlorobenzoic acid derivatives was found to be governed by topological parameters, specifically the second order and valence second order molecular connectivity indices. nih.gov Similarly, for benzoylamino benzoic acid derivatives, the total number of carbons connected with one single bond and two aromatic bonds (SaasCcount) was a positive contributor to activity, suggesting that substitution of aromatic rings with a single bond enhances antimicrobial potential. dergipark.org.tr Conversely, a reduction in the polar surface area was also found to potentiate antimicrobial activity. dergipark.org.tr

The predictive power of QSAR models is validated through statistical measures such as the correlation coefficient (r²) and the cross-validated correlation coefficient (Q²). A high Q² value indicates good predictive ability of the model. nih.gov

Application of Computational Chemistry in SAR Elucidation and Predictive Design

Computational chemistry plays a pivotal role in elucidating the Structure-Activity Relationships of this compound derivatives and in the predictive design of new, more effective compounds. Techniques such as molecular modeling are instrumental in designing molecules with specific properties. For example, molecular modeling has been used to strategically position functional groups on disubstituted benzoic acids to enhance their interaction with target amino acid residues. iomcworld.com

A significant application of computational chemistry is in the development of 3D-QSAR models like CoMFA and CoMSIA. These models provide detailed insights into the steric and electrostatic fields around a molecule, helping to explain the observed biological activities. nih.gov For instance, a CoMFA model for chlorophenols demonstrated that the electrostatic field had a greater contribution to biological activity than the steric field. nih.gov This information is invaluable for guiding the synthesis of new derivatives with improved activity.

Ligand-based virtual screening is another powerful computational tool. This method uses the three-dimensional shape and pharmacophore of a known inhibitor to search for new compounds with similar properties. nih.gov This approach led to the discovery of CBA as a specific inhibitor of the TRPM4 ion channel, starting from the known inhibitor flufenamic acid. nih.gov

Structure-based design is also a key computational strategy. This involves using the known three-dimensional structure of a target protein to design inhibitors that can bind to it effectively. For example, a 2,5-substituted benzoic acid scaffold was designed to have a carboxyl group that could form a strong hydrogen bond with an arginine residue (Arg263) in the target protein. nih.gov

Furthermore, computational methods are used to calculate various molecular descriptors that are then used in QSAR studies. These descriptors quantify properties like hydrophobicity, electronic effects, and steric factors, which are crucial for understanding and predicting biological activity. nih.govslideserve.com

The integration of computational chemistry into the drug discovery process allows for a more rational and efficient approach to designing new therapeutic agents. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Applications and Mechanistic Investigations in Chemical Biology and Agriculture

Research on Herbicidal Activity of 4-(2-Chlorophenoxy)benzoic Acid

As an agrochemical, this compound is recognized for its herbicidal properties, providing a targeted method for controlling undesirable plant growth in agricultural settings. chemimpex.com

Chlorophenoxy herbicides are a class of synthetic auxins, which are among the oldest types of synthetic herbicides. biotrend.com Their primary mechanism of action involves mimicking the natural plant hormone auxin. At herbicidal concentrations, these compounds cause uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible broad-leaved weeds.

The mechanisms of toxicity are varied and can include:

Disruption of Acetylcoenzyme A Metabolism: Interference with this central metabolic pathway disrupts numerous cellular processes. nih.gov

Uncoupling of Oxidative Phosphorylation: This action disrupts the production of ATP, the main energy currency of the cell. nih.gov

Dose-Dependent Cell Membrane Damage: At high concentrations, the herbicide can cause physical damage to cell membranes, leading to leakage of cellular contents. nih.gov

The presence of the chlorophenoxy group on the aromatic carboxylic acid enhances its reactivity and is crucial to its herbicidal efficacy. chemimpex.com

At lower, non-lethal doses, this compound and related compounds function as plant growth regulators. biotrend.com They are absorbed by the plant through its roots, stems, leaves, and flowers. biotrend.com Research on the closely related p-chlorophenoxyacetic acid (4-CPA) demonstrates that these compounds can be used to:

Promote fruit set and induce the formation of seedless fruits. biotrend.complantgrowthhormones.com

Prevent the premature dropping (abscission) of flowers and fruits. biotrend.complantgrowthhormones.com

Inhibit the rooting of beans. biotrend.com

Accelerate ripening and fruit thinning. biotrend.com

The effectiveness of a herbicide is significantly influenced by its formulation, which includes both the active ingredient and various inert components that improve stability, mixing, and application. psu.eduresearchgate.net Formulations can be broadly categorized as liquid or dry. psu.edu Liquid types include water-soluble liquids and emulsifiable concentrates, while dry formulations that are mixed with water include wettable powders and water-dispersible granules. researchgate.net

To improve performance and achieve controlled release, advanced formulation strategies are being developed. One such strategy involves intercalating the herbicide into a carrier material. Research has demonstrated the successful synthesis of a controlled-release formulation by intercalating 4-chlorophenoxyacetic acid (4-CPA), a similar herbicide, into a calcium-aluminium layered double hydroxide (B78521) (LDH) host. analis.com.my This method, known as co-precipitation, creates a new herbicide delivery system that can regulate the release of the active ingredient. analis.com.my Such formulations aim to increase efficiency and minimize environmental impact.

Exploration of this compound as a Pharmaceutical Intermediate and Source of Bioactive Derivatives

Beyond its agricultural uses, this compound is a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical development. chemimpex.com Its derivatives have shown significant biological activity, making the parent compound a useful scaffold for drug discovery. chemimpex.comontosight.ai

The structure of this compound serves as a starting point for creating more complex molecules with potential therapeutic applications. By modifying the functional groups of the parent compound, chemists can synthesize a variety of derivatives. For example, the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic, utilizes a related starting material, salicylic (B10762653) acid, and 4-chloromethyl benzoyl chloride, demonstrating how such building blocks are employed in medicinal chemistry. nih.gov

Derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai The synthesis of novel compounds based on this structure is an active area of research. For instance, new thioureides derived from the related 2-(4-chlorophenoxymethyl)benzoic acid have been synthesized and evaluated for their antimicrobial activity. researchgate.net Similarly, other research has focused on synthesizing thiazolidinone derivatives from related chloro-aromatic starting materials to explore their potential as anticancer agents. nih.gov

Derivatives of this compound have been identified as potent and specific modulators of ion channels, which are critical targets in drug discovery. One notable derivative is 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA).

Ion Channel Inhibition by CBA:

CBA has been identified as a potent inhibitor of two different ion channels:

TMEM206: This channel, also known as the proton-activated outwardly rectifying anion channel (PAORAC/ASOR), is activated by low pH. nih.gov CBA was identified as a small molecule inhibitor of TMEM206, proving to be a useful pharmacological tool for mechanistic studies of the channel. nih.gov It specifically inhibits TMEM206 at a pH of 4.5. nih.gov

TRPM4: This transient receptor potential cation channel is involved in various physiological processes. CBA, also known as TRPM4-IN-1, is a potent and selective inhibitor of TRPM4. chemicalbook.com It has been shown to be specific for TRPM4 and does not significantly affect other TRP channel family members or other ion channels targeted by its parent drug, flufenamic acid. nih.gov

Interactive Table: Inhibition Data for 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA)

| Target Ion Channel | Reported IC₅₀ | Research Context |

| TMEM206 | 9.55 µM | Inhibition studied at low pH (4.5) in colorectal cancer cells. nih.gov |

| TRPM4 | 1.5 µM | Identified as a potent and selective inhibitor for research into cardiac diseases and prostate cancer. chemicalbook.com |

This specific inhibitory activity highlights the potential of using the this compound scaffold to develop targeted modulators of ion channels and enzymes for therapeutic purposes. Some derivatives of robustic acid, another complex acid, have been shown to act as DNA topoisomerase I inhibitors, demonstrating that acid derivatives can target critical enzymes in cancer cells. nih.gov

Mechanistic Studies of this compound Derivatives as Enzyme and Ion Channel Modulators

Investigation of Transient Receptor Potential Melastatin 4 (TRPM4) Channel Inhibition by Derivatives (e.g., 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA))

The transient receptor potential melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel involved in various physiological processes, and its dysfunction has been implicated in diseases like cancer and cardiovascular conditions. frontiersin.orgmdpi.com A derivative of this compound, namely 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a potent and selective inhibitor of TRPM4. targetmol.comchemicalbook.com

CBA demonstrates a half inhibitory concentration (IC50) of 1.5 μM for TRPM4. targetmol.com Studies have shown that CBA selectively inhibits TRPM4 channels overexpressed in HEK293 cells and also effectively reduces endogenous TRPM4 currents in LNCaP prostate cancer cells. targetmol.com In canine left ventricular cardiomyocytes, 10 µM of CBA was found to inhibit the TRPM4 current by at least 90% with minimal effects on other important ion channels like hERG or L-type calcium channels. nih.gov This selectivity is a significant improvement over less specific TRPM4 inhibitors like 9-phenanthrol. frontiersin.orgnih.gov

The inhibitory action of CBA on TRPM4 has been shown to have electrophysiological consequences. In canine left ventricular cells, CBA application resulted in a reduction in the duration of the action potential and a decrease in the short-term variability of repolarization, which could have antiarrhythmic effects. mdpi.comnih.gov Interestingly, the inhibitory effects of CBA and its related analogs can be species-specific, highlighting the importance of evaluating these compounds on targets from different organisms. frontiersin.org

| Compound | Target | IC50 | Cell Line | Key Findings |

| 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) | TRPM4 | 1.5 μM | HEK293, LNCaP, Canine Cardiomyocytes | Potent and selective inhibitor; reduces action potential duration. targetmol.comnih.gov |

| 9-phenanthrol | TRPM4 | ~30 μM | Not specified | Poor selectivity compared to CBA. nih.gov |

Studies on TMEM206 Mediated Current Inhibition by Related Analogs

Transmembrane protein 206 (TMEM206) forms a proton-activated chloride channel (ASOR) that is implicated in acid-induced cell death. nih.govnih.gov Research has identified 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) as an inhibitor of TMEM206-mediated currents. nih.govunibe.chresearchgate.netnih.gov

In studies using the patch-clamp technique, CBA was found to inhibit TMEM206 with an IC50 of 9.55 µM at a low pH of 4.5. nih.govunibe.chresearchgate.net However, its inhibitory effect is limited at a higher pH of 6.0. nih.govunibe.chresearchgate.net The inhibition of TMEM206 by CBA was found to be more effective with longer application times, suggesting a time-dependent mechanism of action. nih.gov Other related analogs, such as 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA) and 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA), also demonstrated inhibitory effects on TMEM206 currents, although to varying degrees. nih.gov

Despite the ability of CBA to inhibit TMEM206, studies in HCT116 colorectal cancer cells indicated that TMEM206 does not play a critical role in acid-induced cell death in this specific cell line. nih.govresearchgate.net This finding suggests that the role of TMEM206 in cellular responses to acidic environments may be cell-type specific.

| Compound | Target | IC50 (pH 4.5) | Key Findings |

| 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) | TMEM206 | 9.55 µM | Effective inhibitor at low pH; inhibition is time-dependent. nih.govunibe.chresearchgate.net |

| Niflumic acid | TMEM206 | Not specified | Reduces residual currents to 38%. nih.gov |

| Flufenamic acid | TMEM206 | Not specified | Slightly inhibits currents by 28%. nih.gov |

Exploration of Carbonic Anhydrase Inhibition by Phenoxybenzoic Acid Derivatives

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govyoutube.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications, for instance, in the treatment of glaucoma. youtube.comnih.govnih.gov

Phenoxybenzoic acid derivatives have been explored as potential carbonic anhydrase inhibitors. nih.gov The general structure of these compounds allows for interactions with the active site of CA isoforms. While specific studies on this compound as a CA inhibitor are not extensively detailed in the provided results, the broader class of phenolic compounds and their derivatives have shown inhibitory activity against various CA isoforms, including those that are targets for antitumor therapies (hCA IX and XII) and antiglaucoma agents (hCA I and II). nih.govnih.gov For instance, certain derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have demonstrated low nanomolar affinity for CA II and CA IV. nih.gov The mechanism of inhibition by phenolic compounds often involves the interaction of the phenolic hydroxyl group with the zinc ion in the enzyme's active site. nih.gov

Research into Other Biological Activities of this compound Derivatives (e.g., antimicrobial, antifungal, anti-inflammatory, anticonvulsant)

Derivatives of this compound have been investigated for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Antimicrobial and Antifungal Activity:

Several studies have highlighted the antimicrobial and antifungal potential of derivatives of chlorophenoxybenzoic acids. For example, newly synthesized thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have shown specific antimicrobial activities. nih.govresearchgate.netnih.gov The minimal inhibitory concentration (MIC) values for these compounds varied widely, depending on the substituents on the benzene (B151609) ring. nih.govresearchgate.net Some of these derivatives were particularly active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and also exhibited antifungal activity against Candida albicans. nih.govnih.gov Other benzoic acid derivatives have also shown promise as antifungal agents against various phytopathogenic fungi. nih.govresearchgate.netresearchgate.net

Anti-inflammatory Activity:

The anti-inflammatory properties of benzoic acid derivatives have been a subject of interest. ontosight.ai For instance, benoxaprofen, a compound with a related structure, has demonstrated potent and long-lasting anti-inflammatory effects in various animal models. nih.gov Another salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, suggesting its potential as an anti-inflammatory agent. nih.gov

Anticonvulsant Activity:

Research into the anticonvulsant properties of benzoic acid derivatives has yielded promising results. A series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, which are structurally distinct but share a benzoic acid-related moiety, have exhibited significant anti-seizure activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov Similarly, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated potent anticonvulsant effects, with one compound showing a higher protective index than existing drugs like carbamazepine (B1668303) and valproate. nih.gov

| Biological Activity | Derivative Class | Key Findings |

| Antimicrobial/Antifungal | Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Broad-spectrum activity against various bacteria and fungi, including MRSA. nih.govresearchgate.netnih.gov |

| Anti-inflammatory | Benoxaprofen, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Potent and long-lasting anti-inflammatory effects in animal models. nih.govnih.gov |

| Anticonvulsant | (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides, 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Significant anti-seizure activity in mouse models with favorable safety profiles. nih.govnih.gov |

Integration of 4 2 Chlorophenoxy Benzoic Acid in Materials Science and Polymer Chemistry

Utilization in the Synthesis of Specialty Polymers and Functional Materials

There is no specific information available in scientific literature or patents that details the use of 4-(2-chlorophenoxy)benzoic acid in the synthesis of specialty polymers and functional materials.

Functionalization Strategies for Tailored Material Properties

No documented functionalization strategies for modifying material properties using this compound as a monomer or functionalizing agent could be identified in the searched literature.

Investigation of Polymerization Mechanisms Involving this compound Monomers

There are no studies available that investigate the polymerization mechanisms of this compound as a monomer.

Due to the absence of research data, no data tables or detailed research findings can be provided.

Environmental Research and Degradation Pathways of 4 2 Chlorophenoxy Benzoic Acid

Environmental Fate and Persistence Studies in Various Ecosystems

Specific research on the environmental fate and persistence of 4-(2-chlorophenoxy)benzoic acid in different ecosystems is limited in publicly available scientific literature. However, insights can be drawn from studies on structurally similar chlorophenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).

The environmental behavior of these compounds is influenced by factors like soil type, pH, temperature, moisture, and microbial activity. For instance, the persistence of 2,4-D in soil can vary, with an average half-life of about 10 days, but this can be significantly longer in cold, dry, or microbially inactive soils. nih.gov Chlorophenoxy acids are generally water-soluble and can be mobile in the environment. nih.gov Their potential for leaching into groundwater is a key concern. The persistence and mobility of chlorophenoxy acids in groundwater have been observed in studies of contaminated industrial sites. nih.gov

Table 1: Factors Influencing the Environmental Fate of Chlorophenoxy Herbicides

| Factor | Influence on Persistence and Mobility |

| Soil Organic Matter | Higher organic matter content can increase adsorption, reducing mobility but potentially increasing persistence. |

| Soil pH | Higher pH can increase the solubility and mobility of acidic herbicides. |

| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. |

| Soil Moisture | Adequate moisture is necessary for microbial activity and can influence leaching. |

| Microbial Population | The presence of adapted microorganisms is crucial for the biodegradation of these compounds. |

Given its structural similarities to other chlorophenoxy acids, it can be inferred that this compound may exhibit comparable behavior in the environment. However, without specific studies, its actual persistence and mobility remain to be determined.

Characterization of Biotransformation and Abiotic Degradation Mechanisms

Biotransformation:

Microbial degradation is a primary pathway for the breakdown of chlorophenoxy herbicides in the environment. nih.gov The degradation of 2,4-D, for example, is well-documented and typically involves the cleavage of the ether linkage, followed by the hydroxylation and subsequent opening of the aromatic ring. nih.gov A similar initial step can be hypothesized for this compound, leading to the formation of 2-chlorophenol (B165306) and 4-hydroxybenzoic acid.

Studies on the degradation of 4-chlorobenzoic acid have shown that it can be metabolized through hydrolytic dehalogenation to form 4-hydroxybenzoic acid, which is then further degraded. nih.gov This suggests a possible pathway for the benzoic acid portion of the this compound molecule following the initial ether bond cleavage.

Abiotic Degradation:

Abiotic degradation processes such as photolysis and hydrolysis can also contribute to the breakdown of organic compounds in the environment.

Photolysis: The degradation of chlorophenoxyacetic acids through photocatalysis has been demonstrated in laboratory studies. researchgate.net The presence of a chromophore in the this compound structure suggests that it may be susceptible to photodegradation when exposed to sunlight in aquatic environments or on soil surfaces. The efficiency of this process would depend on factors like water clarity, pH, and the presence of photosensitizing substances. researchgate.net

Hydrolysis: The ether linkage in chlorophenoxy compounds can be susceptible to hydrolysis, particularly under extreme pH conditions, although this is generally a slower process compared to biodegradation. nih.gov

Table 2: Plausible Degradation Intermediates of this compound

| Degradation Pathway | Potential Intermediates |

| Biotransformation | 2-Chlorophenol, 4-Hydroxybenzoic Acid |

| Photolysis | Hydroxylated and dehalogenated derivatives |

| Hydrolysis | 2-Chlorophenol, 4-Hydroxybenzoic Acid |

It is important to emphasize that these pathways are hypothetical and require experimental verification for this compound.

Advanced Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of acidic herbicides like this compound in environmental samples typically require sophisticated analytical techniques due to their low concentrations and the complexity of the matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a widely used and highly sensitive method for the analysis of acidic herbicides in water and soil samples. lcms.czsciex.com This technique offers excellent selectivity and allows for the simultaneous determination of multiple compounds. Sample preparation for LC-MS/MS analysis of water samples often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. lcms.cz For soil samples, an initial extraction with an organic solvent is typically required.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of chlorophenoxy acids. researchgate.netnih.gov Due to the low volatility of these acidic compounds, a derivatization step is usually necessary before GC-MS analysis to convert them into more volatile esters. nih.gov This can be achieved using reagents like diazomethane (B1218177) or by forming pentafluorobenzyl esters. Similar to LC-MS/MS, sample preparation often involves extraction and clean-up steps to isolate the analytes from the sample matrix. epa.gov

Table 3: Overview of Analytical Techniques for Chlorophenoxy Acid Analysis

| Technique | Sample Preparation | Derivatization | Detection | Key Advantages |

| LC-MS/MS | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Generally not required | Tandem Mass Spectrometry | High sensitivity and selectivity, suitable for polar and non-volatile compounds. lcms.czsciex.com |

| GC-MS | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Required (e.g., esterification) | Mass Spectrometry | High resolution, provides structural information for identification. researchgate.netnih.gov |

While these methods are established for a range of acidic herbicides, specific protocols for the routine analysis of this compound in environmental samples would need to be developed and validated. This would involve optimizing extraction efficiency, chromatographic separation, and mass spectrometric detection parameters for this particular compound.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the precise molecular structure of 4-(2-chlorophenoxy)benzoic acid in solution. By analyzing the chemical environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the carboxylic acid proton are expected. The protons on the benzoic acid ring and the chlorophenoxy ring will exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the benzoic acid ring will likely appear as two doublets in the downfield region, a result of their proximity to the electron-withdrawing carboxylic acid group. The protons on the 2-chlorophenoxy group will also present a complex multiplet pattern due to their specific electronic environment and spin-spin coupling interactions. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The spectrum will display distinct signals for the carboxyl carbon, the ether-linked carbons, the chlorinated carbon, and the remaining aromatic carbons. The chemical shifts of these carbons are influenced by the nature of their substituents and their position within the aromatic rings. For example, the carboxyl carbon will resonate at a significantly downfield position, while the carbon atom bonded to the chlorine will also exhibit a characteristic downfield shift.

A detailed analysis of a related compound, 2-chlorobenzoic acid, shows characteristic ¹H NMR signals at approximately 8.09 ppm (doublet), 7.50 ppm (multiplet), 7.40 ppm (multiplet), and 7.31 ppm (multiplet). chemicalbook.com The ¹³C NMR spectrum of 2-chlorobenzoic acid displays peaks at 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm. chemicalbook.com While these values are for a related structure, they provide a reasonable expectation for the chemical shift ranges for the corresponding nuclei in this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10-13 | Broad Singlet | Carboxylic Acid (COOH) |

| ¹H | ~7.8-8.2 | Doublet | Protons on Benzoic Acid Ring (ortho to COOH) |

| ¹H | ~6.9-7.5 | Multiplet | Protons on Benzoic Acid and Chlorophenoxy Rings |

| ¹³C | ~165-175 | Singlet | Carboxyl Carbon (COOH) |

| ¹³C | ~150-160 | Singlet | Ether-linked Carbons |

| ¹³C | ~120-140 | Singlet | Aromatic Carbons |

| ¹³C | ~115-125 | Singlet | Aromatic Carbons |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, allowing for the unambiguous validation of the compound's molecular formula, C₁₃H₉ClO₃. nih.gov

The exact mass of this compound is a critical piece of data obtained from HRMS. This value is calculated based on the most abundant isotopes of each element in the molecule. Any deviation between the experimentally measured mass and the calculated theoretical mass is typically in the parts-per-million (ppm) range, providing a high degree of confidence in the assigned molecular formula.

Furthermore, HRMS can be coupled with fragmentation techniques, such as collision-induced dissociation (CID), to provide valuable structural information. By subjecting the molecular ion to energetic collisions, it fragments into smaller, characteristic ions. The analysis of these fragment ions can help to piece together the molecular structure, confirming the presence of the chlorophenoxy and benzoic acid moieties. For instance, fragmentation might lead to the loss of the carboxylic acid group (a neutral loss of 45 Da) or cleavage of the ether linkage, resulting in ions corresponding to the chlorophenoxy and benzoyl fragments.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₃ | nih.gov |

| Molecular Weight | 248.66 g/mol | nih.gov |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

This technique yields highly accurate bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity. For this compound, X-ray crystallography would reveal the planar nature of the two aromatic rings and the geometry of the carboxylic acid group and the ether linkage.

A crucial aspect of the solid-state structure is the dihedral angle between the planes of the benzoic acid and the 2-chlorophenoxy rings. This angle is influenced by steric and electronic interactions within the molecule. In the crystal structure of a related compound, 2-(2-chlorophenoxy)benzoic acid, the dihedral angle between the benzene (B151609) rings is reported to be 77.8(1)°. researchgate.netresearchgate.netnih.gov This significant twist is likely due to steric hindrance between the two aromatic systems.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. In many carboxylic acids, hydrogen bonding between the carboxyl groups of adjacent molecules leads to the formation of centrosymmetric dimers. It is highly probable that this compound also forms such dimers in the solid state, a feature that can be definitively confirmed by X-ray diffraction analysis. researchgate.netresearchgate.netnih.gov

Table 3: Crystallographic Data for the Related Compound 2-(2-chlorophenoxy)benzoic acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.9930 (14) | researchgate.netnih.gov |

| b (Å) | 24.986 (5) | researchgate.netnih.gov |

| c (Å) | 7.5140 (15) | researchgate.netnih.gov |

| β (°) | 115.79 (3) | researchgate.netnih.gov |

| V (ų) | 1182.1 (4) | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

Note: This data is for a related isomer and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxyl group. The C-O stretching vibration of the ether linkage will likely appear in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene rings. The presence of the chromophoric groups, such as the carboxylic acid and the chlorophenoxy group, will influence the wavelength and intensity of these absorptions. For example, the UV-Vis spectrum of 4-chlorophenol, a related compound, shows characteristic absorption bands at 225 nm and 280 nm. researchgate.net It is expected that this compound will also display characteristic absorption maxima in the UV region, which can be useful for quantitative analysis.

Table 4: Characteristic IR Absorption Frequencies and UV-Vis Absorption Maxima

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| IR | C=O Stretch (Carboxylic Acid) | ~1700 |

| IR | C-O Stretch (Ether) | ~1200-1300 |

| IR | C-Cl Stretch | ~600-800 |

| UV-Vis | π → π* Transitions (Aromatic) | ~200-300 |

Computational and Theoretical Chemistry of 4 2 Chlorophenoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties of 4-(2-chlorophenoxy)benzoic acid. These calculations provide a detailed picture of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic characteristics.

Detailed research findings from DFT studies on molecules with similar structural motifs, such as chloroacetamido benzoic acid derivatives, reveal key electronic parameters. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, making the molecule more prone to chemical reactions. For instance, the energy gap for related derivatives can suggest they are effective electron donors and chemically reactive.

Molecular Electrostatic Potential (MEP) mapping is another powerful tool derived from quantum calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is vital for predicting how the molecule will interact with other chemical species, such as biological receptors or reactants.

Mulliken charge analysis distributes the total electron population among the atoms in the molecule, providing further insight into the local electronic environment. These calculated charges help in understanding intramolecular interactions and the polarity of specific bonds. Spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, can also be predicted with high accuracy using methods like B3LYP, which often show a strong correlation with experimental data.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G) (Note: The following data is illustrative, based on typical values for structurally similar aromatic acids, to demonstrate the output of quantum chemical calculations.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 7.1 eV | The energy required to remove an electron; a measure of chemical reactivity. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added; a measure of oxidizing strength. |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations offer a dynamic perspective of this compound, modeling its movements and interactions with its environment over time. These simulations are indispensable for understanding the molecule's conformational flexibility and the nature of its non-covalent interactions with solvents, polymers, or biological macromolecules.

In MD simulations, the molecule is placed in a simulated environment (e.g., a box of water molecules or a polymer matrix), and the trajectories of all atoms are calculated by solving Newton's equations of motion. This allows for the analysis of various dynamic properties. The Root Mean Square Deviation (RMSD) of atomic positions is monitored to assess the stability of the simulation and to see if the molecule reaches an equilibrium conformation. The Root Mean Square Fluctuation (RMSF) provides information about the flexibility of different parts of the molecule, highlighting rigid and mobile regions.

MD simulations are particularly powerful for studying intermolecular interactions, such as hydrogen bonds and π-stacking. For a molecule like this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the two aromatic rings can engage in π-π or π-alkyl interactions. The Radial Distribution Function (RDF) can be calculated to determine the probability of finding another atom or molecule at a certain distance, quantifying the strength and nature of interactions. The Solvent Accessible Surface Area (SASA) is another key parameter, indicating the portion of the molecule exposed to the solvent, which is crucial for understanding solubility and bioavailability. Studies on similar molecules like benzoic acid have shown that confinement can significantly impact collective dynamics and strengthen intermolecular correlations.

Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation of this compound in an Aqueous Environment (Note: This table presents typical parameters for an MD simulation and the type of data that can be extracted.)

| Simulation Parameter / Output | Description / Typical Value | Purpose |

|---|---|---|

| Force Field | OPLS/AA, AMBER | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 50-100 ns | The duration of the simulation, which needs to be long enough to sample relevant motions. |

| Temperature | 300 K | The simulated temperature, typically controlled by a thermostat. |

| Pressure | 1 atm | The simulated pressure, typically controlled

Emerging Research Areas and Future Perspectives for 4 2 Chlorophenoxy Benzoic Acid

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.commdpi.com While specific green synthesis routes for 4-(2-chlorophenoxy)benzoic acid are not yet widely published, the strategies applied to similar benzoic acid derivatives offer a clear roadmap for future research.

Key green chemistry principles applicable to the synthesis and derivatization of this compound include:

Use of Renewable Feedstocks: Research into the valorization of lignin, a complex polymer abundant in biomass, has shown that it can be broken down into valuable benzoic acid derivatives. rsc.org This opens a potential pathway for producing the foundational components of this compound from renewable plant-based sources instead of petroleum-derived precursors. rsc.org

Catalytic and Biocatalytic Methods: Moving away from stoichiometric reagents to catalytic systems can dramatically reduce waste. For instance, the synthesis of 4-hydroxybenzoic acid has been achieved using a multi-enzyme cascade in Escherichia coli, representing a sustainable, whole-cell biocatalyst approach. nih.gov Similarly, solid acid catalysts, such as tungstophosphoric acid supported on mesoporous materials like MCM-41, have been used for the green synthesis of other benzoic acid derivatives, offering high conversion rates and the ability to be easily separated and recycled. researchgate.net

Safer Solvents: A major goal of green chemistry is to replace hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity and availability. mdpi.com While the low aqueous solubility of many organic reagents can be a challenge, techniques like using co-solvents have proven effective. mdpi.com Research into solvent-free reaction conditions, such as grinding reagents together in a mortar, has also shown success in synthesizing related compounds like benzilic acid, significantly reducing waste and energy consumption. wjpmr.com

The adoption of these strategies could lead to more environmentally and economically sustainable methods for producing this compound and its derivatives.

Exploration of Nanotechnology Applications and Hybrid Materials Incorporating this compound

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials, including nanomaterials and polymer hybrids. Its aromatic rings and carboxylic acid group provide sites for functionalization and interaction with other materials.

Potential applications in this area include:

Functionalized Nanoparticles: The carboxylic acid group can be used to anchor the molecule onto the surface of metal oxide or carbon-based nanoparticles. This could be used to modify the surface properties of the nanoparticles, making them more compatible with specific polymer matrices or solvents.

Hybrid Polymer Composites: this compound is noted for its use as an intermediate in the production of specialty polymers. chemimpex.com This suggests its potential as a monomer or additive in creating hybrid materials. For example, incorporating it into a polymer backbone could enhance thermal stability or confer specific chemical resistance. When combined with nanofillers like carbon nanotubes or nanoclays, it could lead to polymer nanocomposites with superior mechanical or barrier properties.

Active Material Encapsulation: Nanocarriers, such as mesoporous silica (B1680970) nanoparticles or polymeric micelles, could be functionalized with this compound derivatives to create targeted delivery systems. The specific phenoxy-benzoic acid structure could act as a recognition motif or influence the release profile of an encapsulated active ingredient.

While direct research on nanotechnology applications of this specific compound is still emerging, the principles are well-established with similar molecules, indicating a fertile ground for future investigation.

High-Throughput Screening and Combinatorial Chemistry for Accelerated Discovery of Novel Derivatives and Applications

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly discovering new functions for existing molecules and their derivatives. These techniques allow researchers to synthesize and test thousands of compounds in a short period, dramatically accelerating the pace of discovery.

High-Throughput Screening (HTS): this compound has been subjected to high-throughput screening to assess its biological activity. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard includes data from High-Throughput Transcriptomics (HTTr) assays on the compound. epa.gov These assays measure changes in gene expression across the genome in response to chemical exposure, providing a broad profile of potential biological interactions. epa.gov

Ligand-Based Virtual Screening: Computational HTS methods are also being employed. In one study, a derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), was identified through ligand-based virtual screening as a potential inhibitor of TMEM206, an acid-sensitive ion channel. nih.gov This computational approach uses the known structures of existing inhibitors to search large chemical databases for molecules with similar shapes and pharmacophore features. nih.gov The study confirmed that CBA inhibits TMEM206 currents in a dose-dependent manner, highlighting it as a useful pharmacological tool for studying the channel's function. nih.gov

| Compound Identified | Screening Method | Target | Key Finding |

|---|---|---|---|

| 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) | Ligand-Based Virtual Screening (LBVS) | TMEM206 Ion Channel | Identified as a potential inhibitor; experimentally confirmed to inhibit TMEM206 currents in a dose-dependent manner at low pH. |

| 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA) | Ligand-Based Virtual Screening (LBVS) | TMEM206 Ion Channel | Identified as a potential inhibitor. |

| 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA) | Ligand-Based Virtual Screening (LBVS) | TMEM206 Ion Channel | Identified as a potential inhibitor. |

Combinatorial Chemistry: The core structure of this compound is an ideal scaffold for combinatorial chemistry. Using solid-phase synthesis, the carboxylic acid group can be anchored to a resin and then reacted with a diverse library of amines to create a large array of amide derivatives. goel.edu.in Similarly, the aromatic rings can be further functionalized. This approach allows for the rapid generation of hundreds or thousands of related molecules that can then be screened for biological activity, significantly increasing the efficiency of drug discovery and materials science research. goel.edu.incrsubscription.com

Q & A

Q. What are the recommended synthetic routes for 4-(2-chlorophenoxy)benzoic Acid in laboratory settings?

- Methodological Answer : A common approach involves Ullmann coupling between 2-chlorophenol and 4-bromobenzoic acid under copper catalysis. Reaction conditions include:

- Catalyst : CuI (5 mol%)

- Ligand : 1,10-phenanthroline (10 mol%)

- Solvent : DMSO at 110°C for 24 hours .

Post-synthesis, acid-base extraction (using 1M NaOH and HCl) isolates the product. Purity is enhanced via recrystallization in ethanol/water (1:3 ratio). Yield optimization requires monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer :

- Step 1 : Remove unreacted starting materials via liquid-liquid extraction (ethyl acetate and saturated NaHCO₃).

- Step 2 : Use column chromatography (silica gel, gradient elution from hexane:ethyl acetate 4:1 to 1:1).

- Step 3 : Final recrystallization in a 70:30 ethanol:water mixture improves crystallinity.

Purity is validated by HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water, retention time ~8.2 min) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR (DMSO-d₆): Key peaks include aromatic protons at δ 7.2–8.1 ppm and carboxylic acid proton at δ 12.8 ppm .

- FT-IR : Carboxylic O-H stretch at ~2500–3000 cm⁻¹ and C=O at 1680 cm⁻¹ .

- Purity Assessment :

- HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase .

- Melting Point : 158–160°C (decomposition observed above 160°C) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the TRPM4 inhibitory activity of this compound derivatives?

- Methodological Answer :

- Cell-Based Assay : Use HEK293 cells transfected with human TRPM4.

- Protocol :

Load cells with Fluo-4 AM (Ca²⁺ indicator).

Apply test compound (1–100 µM) and monitor fluorescence changes after TRPM4 activation with 100 µM ATP.

Calculate IC₅₀ via dose-response curves (GraphPad Prism software).

- Controls : Include TRPM4-IN-1 (IC₅₀ = 1.5 µM) as a reference inhibitor .

- Data Validation : Repeat assays in triplicate and confirm specificity using TRPM4-knockout cells.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, solvent carriers like DMSO vs. ethanol).

- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out degradation artifacts.

- Orthogonal Assays : Validate TRPM4 inhibition using patch-clamp electrophysiology alongside fluorescence assays .

- Collaborative Reproducibility : Share compound samples with independent labs for cross-validation .

Q. How do structural modifications of this compound impact its environmental persistence?

- Methodological Answer :

- QSPR Modeling : Use software like EPI Suite to predict biodegradation (e.g., BIOWIN scores) and hydrolysis rates.

- Experimental Testing :

Conduct OECD 301F aerobic biodegradation tests.

Monitor hydrolysis at pH 4, 7, and 9 (50°C for 5 days).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.